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hydrochloride
CAS No.: 1416352-08-3
Cat. No.: B1400397
. J

Executive Summary & Product Profile

1H-Imidazole-4-sulfonyl chloride hydrochloride (often abbreviated as ImSO2Cl) is a
specialized sulfonylating reagent used primarily to introduce the imidazylate (imidazole-1-
sulfonate) leaving group. Unlike standard alternatives like Tosyl chloride (TsCl) or Mesyl
chloride (MsCl), ImSO2zCl offers a unique "tunable” reactivity profile.

While standard sulfonates have fixed leaving group abilities, the imidazylate group is relatively
stable under neutral conditions but can be remotely activated via protonation or alkylation of
the imidazole nitrogen. This guide compares its chemoselectivity, stability, and performance
against industry standards, addressing both chemical cross-reactivity (selectivity) and
immunological implications.

Key Technical Specifications

e CAS Number: 58767-51-4 (Free base), 1467-16-9 (HCI salt context)
e Molecular Formula: C3sH3CIN202S[1] - HCI

o Primary Application: Synthesis of Imidazylates (tunable nucleofuges), derivatization of
amines/alcohols for HPLC/MS.
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o Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile).

Mechanistic Insight: The "Tunable" Leaving Group

The primary advantage of 1H-Imidazole-4-sulfonyl chloride over alternatives is the Remote
Activation Mechanism.

o Attachment: The reagent reacts with a substrate (ROH) to form a stable Imidazylate (RO-
SO2-Im).

 Stability: The neutral imidazylate is thermally stable and resistant to premature hydrolysis,
unlike Triflates.

» Activation: Upon treatment with acid (H*) or a methylating agent (Mel), the distal nitrogen is
guaternized. This inductively destabilizes the S-O bond, transforming the leaving group from
"moderate” (like Tosylate) to "hyper-reactive" (approaching Triflate).

Diagram: Remote Activation Pathway
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Figure 1: Remote Activation Mechanism of Imidazylate Leaving Groups

Click to download full resolution via product page

Comparative Performance Analysis

This section evaluates ImSO:2Cl against standard sulfonyl chlorides.

Chemical Selectivity & Stability

The "Cross-reactivity" in a chemical synthesis context refers to the reagent's propensity to react
with competing functional groups (Chemoselectivity).
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1H-Imidazole-4- _ Triflic Anhydride
Feature Tosyl Chloride (TsClI)
sulfonyl CI (TF20)
o - ) Extremely High (Non-
Reactivity (Initial) Moderate (Selective) Low to Moderate )
selective)
Tunable (Low
Leaving Group Ability Fixed (Moderate) Fixed (Very High)
High)
- ) ) Low (Decomposes
Thermal Stability High (Stable >100°C) High )
exothermically)
o High (1° > 2° Low (Reacts with
Chemoselectivity Moderate )
Alcohols) everything)
Imidazole (Water Tosylic acid (High UV, o ) ]
Byproducts Triflic acid (Corrosive)

soluble, easy removal) hard to remove)

Performance Verdict:

o Vs. Triflates: ImSO2Cl is superior for scale-up. Triflates are often too unstable for large-scale
manufacturing. Imidazylates allow you to purify the intermediate before the substitution step.

e Vs. Tosylates: ImSO2Cl is superior for difficult substitutions. If a Tosylate is too unreactive to
be displaced, an Imidazylate can be "supercharged" in situ to force the reaction.

Immunological Cross-Reactivity (Safety Note)

For researchers in drug development, "cross-reactivity" often implies allergic potential.

o Sulfonamide Allergy: Typical "sulfa” allergies are triggered by the N4-arylamine motif (e.g.,
Sulfamethoxazole).

e 1H-Imidazole-4-sulfonyl chloride: Contains a sulfonamide moiety but lacks the N4-arylamine.

o Risk Profile: While theoretical cross-reactivity with sulfa-antibodies is low, the reagent is a
potent sensitizer (H317, H334). It should be handled as a potential hapten that can
conjugate to proteins and induce novel immune responses, distinct from classical sulfa
allergy.
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Experimental Protocols
Protocol A: Synthesis of Imidazylates (General)

Objective: Convert a secondary alcohol to a stable imidazylate.

Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DMF or DCM.

Base Addition: Add Imidazole (2.0 equiv) or Pyridine (1.5 equiv) as a scavenger.

Reagent Addition: Cool to 0°C. Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2
equiv) portion-wise.

o Note: The HCI salt is hygroscopic; handle under inert atmosphere (N2/Ar).

Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.

Workup: Dilute with EtOAc, wash with saturated NaHCOs (to remove HCI) and water.

o Advantage:[2][3][4] The byproduct (imidazole) is water-soluble, unlike p-toluenesulfonic
acid which often streaks on silica.

Protocol B: "Remote Activation" Substitution

Objective: Displace the imidazylate with a nucleophile (e.g., Azide, Cyanide).

Setup: Dissolve the purified Imidazylate in DMF.

Nucleophile: Add the nucleophile (e.g., NaNs, 1.5 equiv).

Activation: Add Methyl lodide (Mel) (1.1 equiv) or a catalytic acid.

o Mechanism:[5] Mel methylates the imidazole ring (N3 position), creating a cationic leaving
group.

Reaction: Stir at RT or mild heat (40°C). The displacement occurs rapidly due to the

enhanced leaving group ability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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